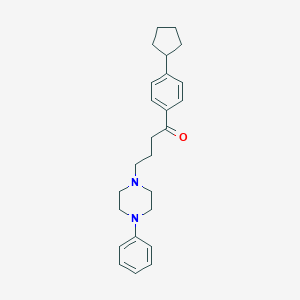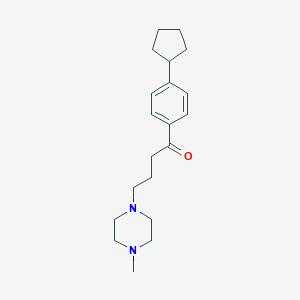![molecular formula C19H22ClNS2 B374776 3-[(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]-N,N-dimethyl-1-propanamine](/img/structure/B374776.png)
3-[(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]-N,N-dimethyl-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiepin ring system, which is known for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine typically involves multiple steps, starting with the formation of the benzothiepin ring. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the chloro group and the sulfanyl linkage are critical steps that require specific reagents and conditions. For instance, chlorination can be performed using thionyl chloride or similar chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The chloro group in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the chloro group.
Applications De Recherche Scientifique
3-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets. The benzothiepin ring system is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl derivatives : These compounds share the benzothiepin ring system but differ in their substituents.
- N,N-dimethylpropan-1-amine derivatives : These compounds have similar amine functionalities but differ in their aromatic systems.
Uniqueness
The uniqueness of 3-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine lies in its combined structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H22ClNS2 |
|---|---|
Poids moléculaire |
364g/mol |
Nom IUPAC |
3-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H22ClNS2/c1-21(2)10-5-11-22-19-13-14-12-15(20)8-9-17(14)23-18-7-4-3-6-16(18)19/h3-4,6-9,12,19H,5,10-11,13H2,1-2H3 |
Clé InChI |
UGOTXSLCXOYVGG-UHFFFAOYSA-N |
SMILES |
CN(C)CCCSC1CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C13 |
SMILES canonique |
CN(C)CCCSC1CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-isopropylpiperazine](/img/structure/B374693.png)
![2-[4-(3-Fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B374694.png)
![2-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl ether](/img/structure/B374697.png)
![4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone](/img/structure/B374698.png)

![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-ethylurea](/img/structure/B374703.png)



![2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione](/img/structure/B374711.png)



![1-(2-Phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B374719.png)
